molecular formula C22H40 B13951578 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane CAS No. 55255-85-1

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane

Cat. No.: B13951578
CAS No.: 55255-85-1
M. Wt: 304.6 g/mol
InChI Key: YJNCHJAXCNQATD-UHFFFAOYSA-N
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Description

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is a hydrocarbon compound with the molecular formula C22H40 It is characterized by its unique structure, which includes multiple cyclopentyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the reaction of cyclopentyl derivatives with pentane intermediates. One common method includes the alkylation of cyclopentyl compounds under controlled conditions to ensure the formation of the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to enhance efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Scientific Research Applications

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and affecting signal transduction processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane stands out due to its multiple cyclopentyl groups, which confer unique chemical and physical properties. These structural features make it a valuable compound for studying complex hydrocarbon interactions and for developing specialized industrial applications .

Properties

CAS No.

55255-85-1

Molecular Formula

C22H40

Molecular Weight

304.6 g/mol

IUPAC Name

[5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane

InChI

InChI=1S/C22H40/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h19-22H,1-18H2

InChI Key

YJNCHJAXCNQATD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3

Origin of Product

United States

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